2-(Methylthio)-2-thiazoline

Heterocyclic synthesis Medicinal chemistry One-pot annelation

2-(Methylthio)-2-thiazoline (CAS: 19975-56-5) is a heterocyclic organic compound featuring a thiazoline ring substituted with a methylthio group at the 2-position, with molecular formula C4H7NS2 and molecular weight 133.24 g/mol. The compound exists as a liquid at 20°C with a boiling point of 216-217 °C.

Molecular Formula C4H7NS2
Molecular Weight 133.2 g/mol
CAS No. 19975-56-5
Cat. No. B048757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)-2-thiazoline
CAS19975-56-5
Synonyms2-(Methylsulfanyl)-4,5-dihydrothiazole;  2-(Methylthio)-4,5-dihydro-1,3-thiazole;  2-(Methylthio)-4,5-dihydrothiazole;  2-(Methylthio)thiazoline;  4,5-Dihydro-2-methylthiothiazole;  NSC 196203
Molecular FormulaC4H7NS2
Molecular Weight133.2 g/mol
Structural Identifiers
SMILESCSC1=NCCS1
InChIInChI=1S/C4H7NS2/c1-6-4-5-2-3-7-4/h2-3H2,1H3
InChIKeyQFGRBBWYHIYNIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)-2-thiazoline CAS 19975-56-5: Core Chemical Identity and Procurement Baseline


2-(Methylthio)-2-thiazoline (CAS: 19975-56-5) is a heterocyclic organic compound featuring a thiazoline ring substituted with a methylthio group at the 2-position, with molecular formula C4H7NS2 and molecular weight 133.24 g/mol [1]. The compound exists as a liquid at 20°C with a boiling point of 216-217 °C . Its structural configuration—a partially saturated thiazole ring bearing an exocyclic methylthio substituent—confers distinct reactivity as an electrophilic building block, primarily functioning as an activated thioimidate species capable of undergoing nucleophilic substitution at the C2 position [2]. This chemical identity positions 2-(methylthio)-2-thiazoline as a versatile synthetic intermediate rather than a terminal biologically active agent, with documented applications spanning heterocyclic synthesis, medicinal chemistry building block preparation, and agrochemical precursor development.

Why Generic Thiazoline or Thioether Substitution Cannot Replicate 2-(Methylthio)-2-thiazoline's Synthetic Utility


Generic substitution of 2-(methylthio)-2-thiazoline with other thiazoline derivatives or alkylthio-2-thiazolines is scientifically unjustified due to the compound's specific dual functional architecture. The 2-methylthio group serves as an activated leaving group in nucleophilic substitution reactions, enabling selective displacement by amines without requiring harsh conditions or additional activation steps . Critically, studies on structurally related 2-(alkylthio)-2-thiazolines demonstrate that biological activity—specifically octopaminergic agonism—is negligible for the parent 2-(alkylthio)-2-thiazoline class, with activity emerging only after substitution with benzylamino groups [1]. This functional dichotomy underscores that 2-(methylthio)-2-thiazoline is uniquely positioned as a reactive synthetic intermediate, not a bioactive endpoint. Alternative thiazolines lacking the 2-methylthio group (e.g., unsubstituted 2-thiazoline or 2-amino-2-thiazoline) cannot participate in the same nucleophilic displacement reactions that define this compound's documented synthetic utility. Furthermore, the specific ring strain and electronic configuration of the 4,5-dihydrothiazole ring, combined with the exocyclic sulfur moiety, creates a reactivity profile that distinguishes it from both fully aromatic thiazoles and saturated thiazolidines .

Quantitative Differentiation Evidence for 2-(Methylthio)-2-thiazoline: Comparative Performance Data


Double-Annelation Reactivity: One-Pot Synthesis of Thiazolo[2,3-b]pyrimido Heterocyclic Systems

2-(Methylthio)-2-thiazoline undergoes double-annelation with heteroaromatic 2-aminoesters to yield thiazolo[2,3-b]pyrimido moieties in a single synthetic operation. This one-pot, multi-bond-forming transformation produces tri- and tetracyclic hetero systems that are partly novel, demonstrating the compound's capacity as a dual electrophilic building block [1]. In contrast, unsubstituted 2-thiazoline or 2-amino-2-thiazoline lack the requisite leaving group at C2 and cannot participate in this double-annelation cascade, requiring instead multi-step sequences or alternative activation strategies.

Heterocyclic synthesis Medicinal chemistry One-pot annelation

Octopaminergic Agonist Precursor: Structural Requirement for 2-Benzylamino Substitution via Methylthio Displacement

2-(Methylthio)-2-thiazoline serves as the essential precursor for synthesizing 2-(substituted benzylamino)-2-thiazolines (SBATs), a class of compounds exhibiting octopaminergic agonist activity [1]. Critically, the parent 2-(alkylthio)-2-thiazolines themselves demonstrate no significant octopaminergic agonist activity; activity emerges exclusively following nucleophilic displacement of the methylthio group with substituted benzylamines . This establishes a clear functional demarcation: 2-(methylthio)-2-thiazoline functions strictly as a synthetic intermediate, not a bioactive endpoint. Alternative alkylthio-2-thiazolines with longer alkyl chains (e.g., ethylthio, propylthio) may undergo analogous displacement but with altered reaction kinetics due to steric and electronic differences; however, no direct comparative kinetic data are available in the primary literature.

Agrochemical research Octopamine receptor Insecticide discovery

VAP-1 Inhibitor Synthesis: Access to Guanidine-Containing Thiazole Derivatives

2-(Methylthio)-2-thiazoline is specifically employed as a reagent in the synthesis of novel thiazole derivatives containing a guanidine group, which function as human vascular adhesion protein-1 (VAP-1) inhibitors with therapeutic potential for diabetic macular edema . The methylthio group at the 2-position provides the necessary reactivity for constructing the guanidine-functionalized thiazole scaffold. Alternative precursors lacking this leaving group (e.g., 2-amino-2-thiazoline or unsubstituted 2-thiazoline) would require distinct synthetic routes or pre-activation steps, potentially altering the final product profile or reducing synthetic efficiency.

Vascular adhesion protein-1 Diabetic macular edema Thiazole synthesis

Stereoselective Penam Synthesis: Formation of 6-Methoxy-5-methylthiopenam

Reaction of methoxyacetyl chloride with 2-(methylthio)-2-thiazoline proceeds with stereoselectivity to yield 6-methoxy-5-methylthiopenam, a penam scaffold that serves as a precursor to β-lactam antibiotic derivatives . The stereochemical outcome is attributed to the specific electronic and steric environment conferred by the 2-methylthio-2-thiazoline framework during the cyclization step. While quantitative stereoselectivity ratios (e.g., diastereomeric ratios or enantiomeric excess) are not reported in the available source documentation, the reaction outcome is explicitly described as stereoselective.

β-Lactam synthesis Penam antibiotics Stereoselective reaction

Physical Property Differentiation: Liquid State and Boiling Point Comparison

2-(Methylthio)-2-thiazoline exists as a liquid at standard laboratory temperature (20°C) with a boiling point of 216-217 °C at atmospheric pressure . This physical state contrasts with several related thiazoline derivatives, such as 2-amino-2-thiazoline (solid, melting point ~80-84°C) and unsubstituted 2-thiazoline (liquid, boiling point ~144-145°C) [1]. The liquid physical form of 2-(methylthio)-2-thiazoline facilitates direct handling, volumetric dispensing, and homogeneous mixing in reaction setups without requiring pre-dissolution steps.

Physical property Formulation Handling

Commercial Availability and Purity Grade Comparison

2-(Methylthio)-2-thiazoline is commercially available from multiple established chemical suppliers with specified purity grades including ≥97% (Sigma-Aldrich) and 98% (GC, AK Scientific) . In contrast, close structural analogs such as 2-ethylthio-2-thiazoline (CAS 34201-86-8) and 2-propylthio-2-thiazoline are not widely available as catalog items from major suppliers, requiring custom synthesis or specialized sourcing. The broad commercial availability of 2-(methylthio)-2-thiazoline translates to consistent quality specifications, analytical documentation (Certificate of Analysis), and reliable supply chain logistics.

Procurement Purity Supply chain

Optimal Research and Industrial Applications for 2-(Methylthio)-2-thiazoline Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of Fused Heterocyclic Libraries via One-Pot Double-Annelation

Research groups engaged in medicinal chemistry library synthesis should prioritize 2-(methylthio)-2-thiazoline for constructing thiazolo[2,3-b]pyrimido-containing tri- and tetracyclic hetero systems. As established in Section 3 Evidence Item 1, this compound enables one-pot double-annelation with heteroaromatic 2-aminoesters to access partly novel heterocyclic scaffolds [1]. This application scenario is optimal when rapid diversification of chemical space is required, as the single-step, multi-bond-forming cascade reduces synthetic operations compared to sequential ring-construction strategies. Procurement justification centers on the compound's unique capacity to serve simultaneously as both an electrophilic building block and a heteroannelation partner—functionality absent in simpler thiazoline analogs lacking the 2-methylthio leaving group.

Agrochemical Discovery: Synthesis of Octopaminergic Agonist Candidate Libraries

Agrochemical discovery programs targeting invertebrate octopamine receptors should procure 2-(methylthio)-2-thiazoline as the key precursor for generating 2-(substituted benzylamino)-2-thiazoline (SBAT) libraries. As demonstrated in Section 3 Evidence Item 2, nucleophilic displacement of the methylthio group with substituted benzylamines yields SBATs that exhibit octopaminergic agonist activity, whereas the parent 2-(alkylthio)-2-thiazolines lack intrinsic activity [2]. This application scenario is ideal for structure-activity relationship (SAR) studies where diverse benzylamine substituents are systematically varied to optimize receptor binding affinity and species selectivity. Procurement decisions should be driven by the need for a versatile, shelf-stable liquid intermediate that enables parallel library synthesis.

Pharmaceutical Process Development: VAP-1 Inhibitor Intermediate for Diabetic Macular Edema Programs

Pharmaceutical development teams pursuing VAP-1 inhibitors for diabetic macular edema indications should incorporate 2-(methylthio)-2-thiazoline as the synthetic entry point for constructing guanidine-functionalized thiazole scaffolds. Evidence Item 3 in Section 3 establishes the compound's specific application in synthesizing these therapeutically relevant derivatives . This scenario is most appropriate for medicinal chemistry optimization campaigns and preclinical candidate scale-up where reliable, multi-supplier availability of the intermediate is essential for maintaining development timelines. The broad commercial availability documented in Section 3 Evidence Item 6 mitigates single-source supply chain risks during process development and technology transfer phases.

Academic Synthetic Methodology: β-Lactam and Penam Scaffold Construction

Academic laboratories investigating novel β-lactam synthetic methodologies or antibiotic scaffold development should employ 2-(methylthio)-2-thiazoline for stereoselective penam formation. As noted in Section 3 Evidence Item 4, reaction with methoxyacetyl chloride yields 6-methoxy-5-methylthiopenam with stereoselectivity . This application scenario is particularly suitable for fundamental studies of stereoelectronic effects in heterocyclic ring-forming reactions and for generating diverse penam derivatives for antibacterial screening. The liquid physical state of 2-(methylthio)-2-thiazoline (Section 3 Evidence Item 5) facilitates precise stoichiometric control in small-scale methodology investigations.

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